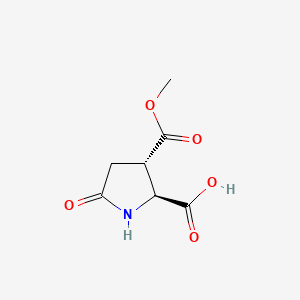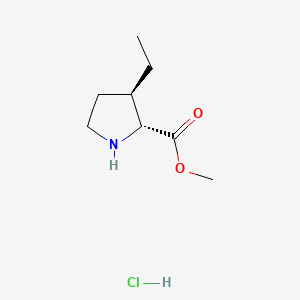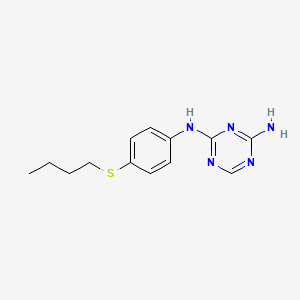
2-N-(4-butylsulfanylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with two amino groups at positions 2 and 4, and a 4-(butylthio)phenyl group at position N2. The presence of the triazine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of cyanoguanidine with an appropriate aldehyde and arylamine in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives, reduced butylthio derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It interferes with signaling pathways that regulate cell cycle progression, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- can be compared with other similar compounds in the triazine family:
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have similar triazine scaffolds but differ in the substitution pattern.
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound lacks the butylthio group and has different chemical properties and biological activities.
2,4-Diamino-1,3,5-triazine: A simpler triazine derivative with different reactivity and applications.
The uniqueness of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1089-24-3 |
|---|---|
Molecular Formula |
C13H17N5S |
Molecular Weight |
275.38 g/mol |
IUPAC Name |
2-N-(4-butylsulfanylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H17N5S/c1-2-3-8-19-11-6-4-10(5-7-11)17-13-16-9-15-12(14)18-13/h4-7,9H,2-3,8H2,1H3,(H3,14,15,16,17,18) |
InChI Key |
STFCGNMGWWNZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC2=NC=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
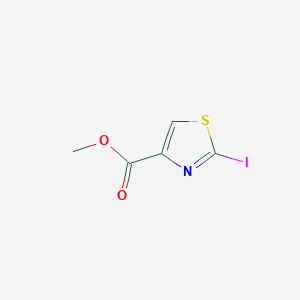
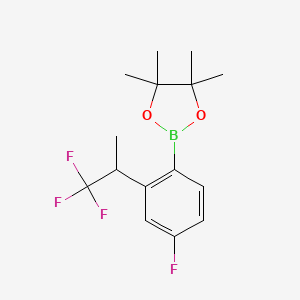
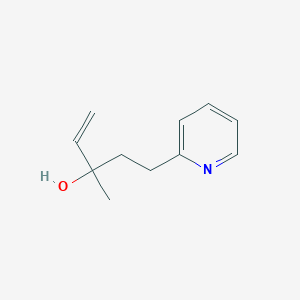


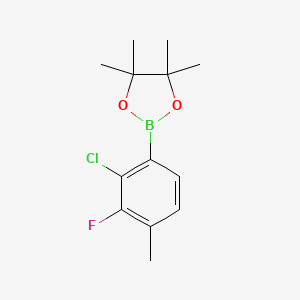
![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)
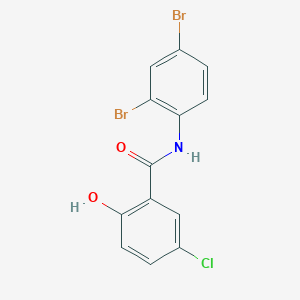
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
